molecular formula C21H23N3O4 B11340851 2-(2,6-dimethylphenoxy)-N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]acetamide

2-(2,6-dimethylphenoxy)-N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]acetamide

Cat. No.: B11340851
M. Wt: 381.4 g/mol
InChI Key: SHUBDOXEYSZRFB-UHFFFAOYSA-N
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Description

2-(2,6-Dimethylphenoxy)-N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]acetamide is a complex organic compound characterized by its unique structural components. It features a phenoxy group, an oxadiazole ring, and an acetamide linkage, making it a molecule of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-dimethylphenoxy)-N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]acetamide typically involves multiple steps:

    Formation of the Phenoxy Intermediate: The initial step involves the reaction of 2,6-dimethylphenol with an appropriate halogenated acetic acid derivative under basic conditions to form the phenoxyacetic acid intermediate.

    Oxadiazole Ring Formation: The next step involves the cyclization of the phenoxyacetic acid intermediate with hydrazine derivatives to form the 1,2,5-oxadiazole ring.

    Final Coupling Reaction: The final step is the coupling of the oxadiazole intermediate with 4-(4-ethoxy-3-methylphenyl)amine under amide formation conditions, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include:

    Continuous Flow Chemistry: To enhance reaction efficiency and scalability.

    Catalysis: Using catalysts to lower reaction temperatures and increase reaction rates.

    Purification Techniques: Employing crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the phenyl rings.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to other nitrogen-containing heterocycles.

    Substitution: The phenoxy and ethoxy groups can be substituted under appropriate conditions, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophilic aromatic substitution reagents.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives or other substituted phenyl compounds.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives:

    Catalysis: Acts as a ligand in catalytic reactions, enhancing the efficiency of metal-catalyzed processes.

Biology

    Biological Probes: Utilized in the development of probes for studying biological pathways and enzyme activities.

    Drug Development: Investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

Medicine

    Therapeutic Agents: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Diagnostic Tools: Used in the development of diagnostic agents for imaging and disease detection.

Industry

    Material Science: Applied in the synthesis of polymers and advanced materials with specific properties.

    Agriculture: Investigated for its potential use in agrochemicals, such as herbicides or pesticides.

Mechanism of Action

The mechanism of action of 2-(2,6-dimethylphenoxy)-N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring and phenoxy groups play crucial roles in binding to these targets, modulating their activity and leading to the desired biological or chemical effects. The compound may inhibit or activate specific pathways, depending on its structure and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    2-(2,6-Dimethylphenoxy)acetamide: Lacks the oxadiazole ring, making it less versatile in biological applications.

    N-(4-(4-Ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl)acetamide: Lacks the phenoxy group, which may reduce its binding affinity to certain targets.

    2-(2,6-Dimethylphenoxy)-N-(4-methylphenyl)acetamide: Similar structure but without the ethoxy group, potentially altering its chemical reactivity and biological activity.

Uniqueness

The unique combination of the phenoxy group, oxadiazole ring, and acetamide linkage in 2-(2,6-dimethylphenoxy)-N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]acetamide provides it with distinct chemical and biological properties. This makes it a valuable compound for various applications, from drug development to material science.

Properties

Molecular Formula

C21H23N3O4

Molecular Weight

381.4 g/mol

IUPAC Name

2-(2,6-dimethylphenoxy)-N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]acetamide

InChI

InChI=1S/C21H23N3O4/c1-5-26-17-10-9-16(11-15(17)4)19-21(24-28-23-19)22-18(25)12-27-20-13(2)7-6-8-14(20)3/h6-11H,5,12H2,1-4H3,(H,22,24,25)

InChI Key

SHUBDOXEYSZRFB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NON=C2NC(=O)COC3=C(C=CC=C3C)C)C

Origin of Product

United States

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